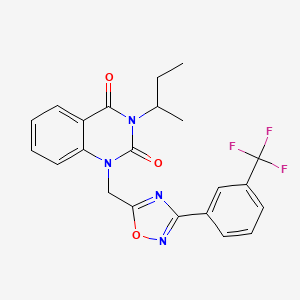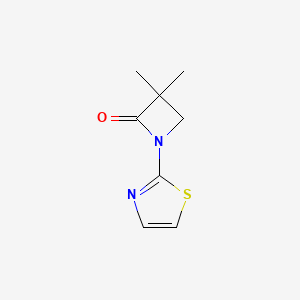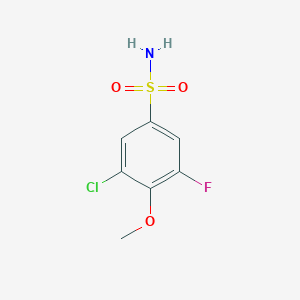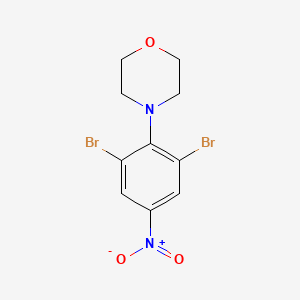![molecular formula C21H16N4O4 B2441869 N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide CAS No. 1428350-37-1](/img/structure/B2441869.png)
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide” is an organic compound that contains an indole moiety . Indole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Molecular Structure Analysis
The molecular structure of “N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide” is complex, containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Scientific Research Applications
Pyrrolobenzimidazoles in Cancer Treatment
Pyrrolobenzimidazole derivatives, related to the structural components of the compound , are discussed for their antitumor activities. These compounds, including those with indole and pyrimidine ring systems, exhibit cytotoxicity through DNA alkylation and cleavage. Notably, the design and chemistry of these agents leverage their ability to intercalate into DNA or inhibit topoisomerase II, a key enzyme in DNA replication and cell division, suggesting potential applications in cancer treatment (Skibo, 1998).
Antimicrobial Activity of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles, such as pyrimidines, play a critical role in the development of new antimicrobial agents. Research developments in this area focus on the synthesis of pyrimidine derivatives with noted anti-inflammatory, antibacterial, antiviral, and antifungal effects. This highlights the broad pharmacological potential of compounds with pyrimidine structures, indicating possible research applications in developing novel antimicrobial and anti-inflammatory agents (Rashid et al., 2021).
Optoelectronic Materials
Compounds with heterocyclic structures, including pyridine and indazole derivatives, are explored for their applications in optoelectronics. These compounds serve as synthetic intermediates and possess biological importance, underlining their utility in forming metal complexes, designing catalysts, and developing drugs with anticancer, antibacterial, and anti-inflammatory activities. The relevance of such heterocyclic N-oxide molecules in organic synthesis, catalysis, and drug applications points towards potential research avenues in material science and medicinal chemistry (Li et al., 2019).
Phenoxy Acetamide Derivatives in Therapeutic Applications
Research into phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, underscores the chemical diversity and potential therapeutic applications of these compounds. The literature review suggests a wide array of pharmacologically interesting compounds, with implications for drug design and development. This reflects on the molecular framework of phenoxy acetamide derivatives as a basis for synthesizing new pharmaceuticals or enhancing existing ones, further emphasizing the importance of structural functionality in medicinal chemistry (Al-Ostoot et al., 2021).
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(6-indol-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c26-21(11-27-15-5-6-17-18(9-15)29-13-28-17)24-19-10-20(23-12-22-19)25-8-7-14-3-1-2-4-16(14)25/h1-10,12H,11,13H2,(H,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXFDURWJTEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=CC(=NC=N3)N4C=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

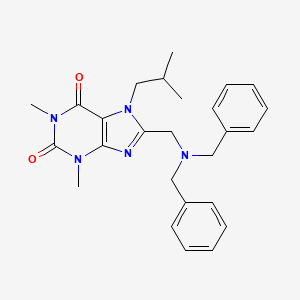
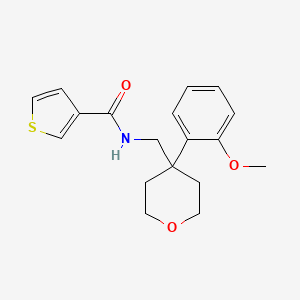

![1-Acetyl-3,5-dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazole](/img/structure/B2441792.png)
![1,6,7-trimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441793.png)

![N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441796.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2441797.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-ethoxybenzamide](/img/structure/B2441798.png)
